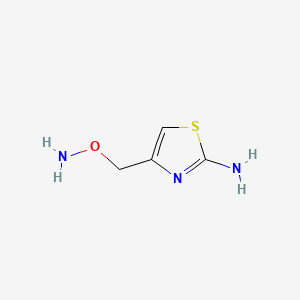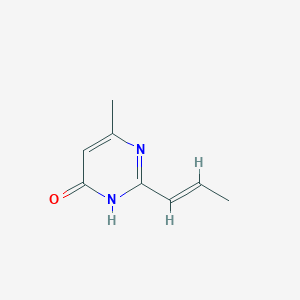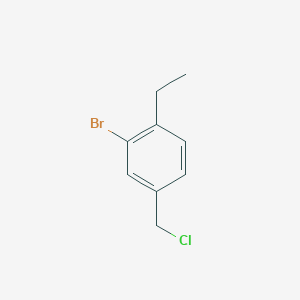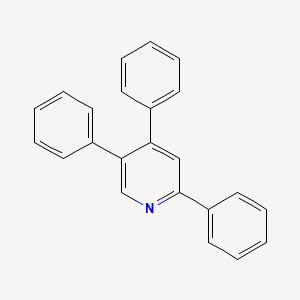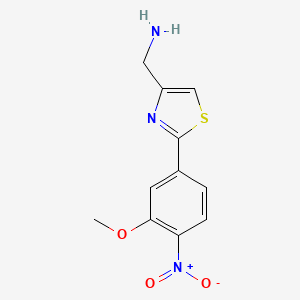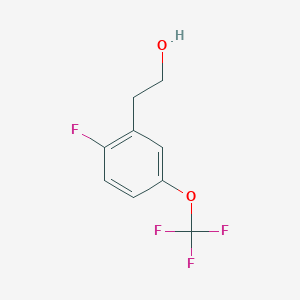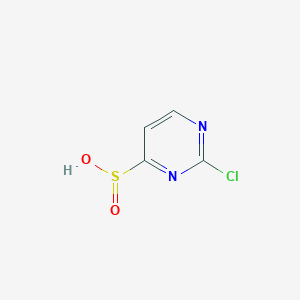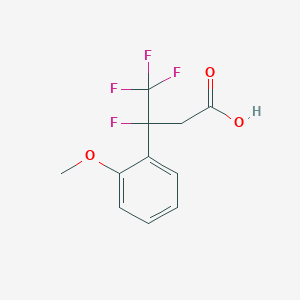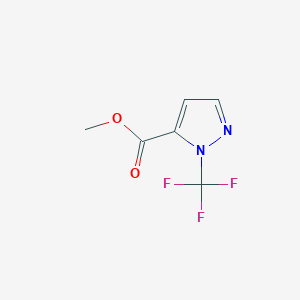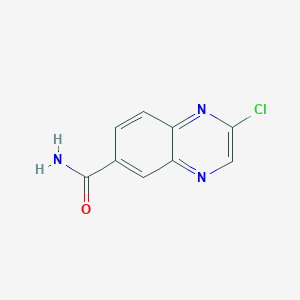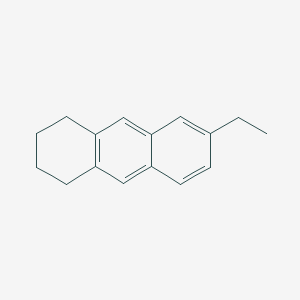
6-Ethyl-1,2,3,4-tetrahydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-1,2,3,4-tetrahydroanthracene is an organic compound with the molecular formula C16H18 It is a derivative of anthracene, characterized by the presence of an ethyl group at the 6th position and partial hydrogenation of the anthracene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,2,3,4-tetrahydroanthracene typically involves the hydrogenation of 6-ethyl-anthracene. The process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure selective hydrogenation of the anthracene ring without affecting the ethyl group.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The purity of the final product is ensured through various purification techniques, including distillation and recrystallization.
化学反応の分析
Types of Reactions: 6-Ethyl-1,2,3,4-tetrahydroanthracene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-ethyl-anthraquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further hydrogenation can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: 6-Ethyl-anthraquinone.
Reduction: Fully saturated derivatives of this compound.
Substitution: Halogenated derivatives depending on the substituent introduced.
科学的研究の応用
6-Ethyl-1,2,3,4-tetrahydroanthracene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of hydrogen peroxide through the anthraquinone process.
作用機序
The mechanism of action of 6-Ethyl-1,2,3,4-tetrahydroanthracene in biological systems involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cytotoxic effects. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, contributing to its antibacterial and anticancer activities.
類似化合物との比較
6-Ethyl-1,2,3,4-tetrahydroanthraquinone: A closely related compound with similar structural features but different oxidation states.
2-Ethyl-5,6,7,8-tetrahydroanthraquinone: Another derivative with variations in the position of the ethyl group and degree of hydrogenation.
Uniqueness: 6-Ethyl-1,2,3,4-tetrahydroanthracene is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties
特性
分子式 |
C16H18 |
|---|---|
分子量 |
210.31 g/mol |
IUPAC名 |
6-ethyl-1,2,3,4-tetrahydroanthracene |
InChI |
InChI=1S/C16H18/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h7-11H,2-6H2,1H3 |
InChIキー |
UJCHBYVMSUWMAR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=CC3=C(CCCC3)C=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


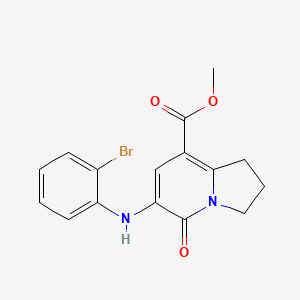
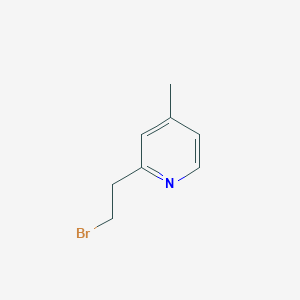
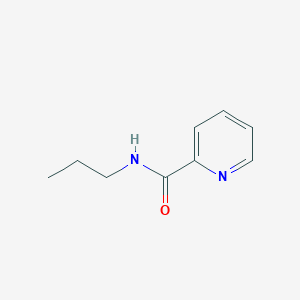
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
